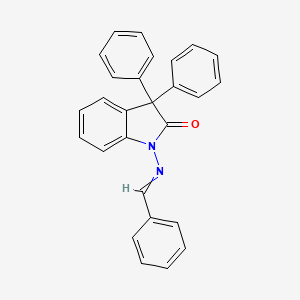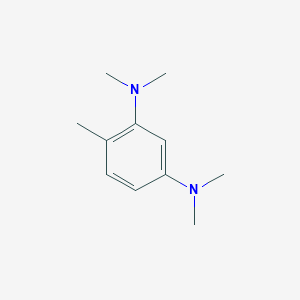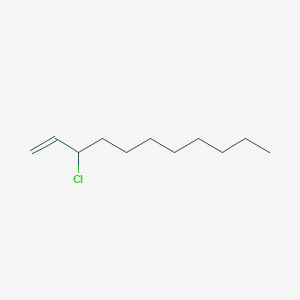
3-Chloroundec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroundec-1-ene is an organic compound with the chemical formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloroundec-1-ene can be synthesized through the nucleophilic substitution reaction of 10-undecen-1-ol with thionyl chloride. The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of specialized equipment such as two-neck flasks, reflux condensers, and vacuum pumps to ensure efficient and safe production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated alkanes.
Applications De Recherche Scientifique
3-Chloroundec-1-ene is used in several scientific research applications, including:
Chemistry: As a reagent in the copolymerization of olefins with polar functionalized monomers.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of unsaturated fatty acids and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
11-Chloroundec-1-ene: Similar in structure but with the chlorine atom attached to the eleventh carbon.
1-Chloroundec-3-ene: Similar in structure but with the chlorine atom attached to the first carbon.
Uniqueness: 3-Chloroundec-1-ene is unique due to its specific positioning of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
65912-52-9 |
|---|---|
Formule moléculaire |
C11H21Cl |
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
3-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11H,2-3,5-10H2,1H3 |
Clé InChI |
PVWZVFSKEIXAML-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


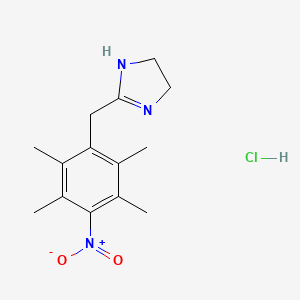
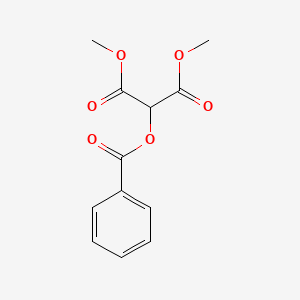



![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)

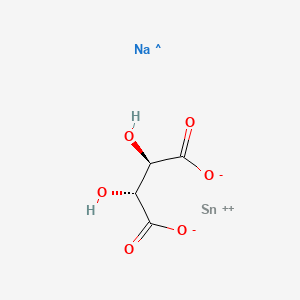
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
methanone](/img/structure/B14473048.png)
